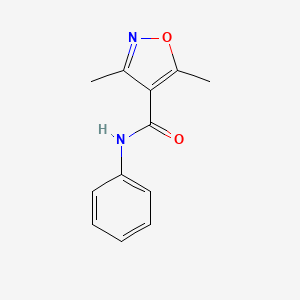

3,5-dimethyl-N-phenyl-4-isoxazolecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related isoxazole derivatives often involves the use of starting materials such as dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate and subsequent reactions to introduce various functional groups. For instance, a collection of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides was prepared, showcasing the versatility of isoxazole derivatives in chemical synthesis (Yu et al., 2009).

Molecular Structure Analysis

The molecular structure of isoxazole derivatives has been extensively analyzed through methods such as X-ray crystallography. For example, the structure of 2,6-dimethyl-N-(5-methyl-3-isoxazolyl)benzamide was determined, highlighting the planarity of its constituent groups and the presence of intramolecular hydrogen bonding which contributes to the stability of the molecule (Rodier et al., 1993).

Chemical Reactions and Properties

Isoxazole derivatives undergo a variety of chemical reactions, including cycloadditions and nucleophilic substitutions, which are pivotal for the synthesis of herbicidal and insecticidal agents. For instance, 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides exhibit significant herbicidal activity, demonstrating the functional diversity of these compounds (Hamper et al., 1995).

Applications De Recherche Scientifique

Synthesis and Characterization

Isoxazole derivatives have been synthesized and characterized for their unique chemical properties. For example, the polarographic behavior of arylazo pyrazoles, a related compound class, has been studied, revealing distinct electrochemical reduction characteristics in different pH conditions, suggesting a mechanism based on the number of protons and electrons involved in the reduction process (Ravindranath, Ramadas, & Brahmaji Rao, 1983). This foundational knowledge can guide the synthesis of new isoxazole derivatives with tailored electrochemical properties.

Biological Applications

Isoxazole derivatives have shown potential in various biological applications, including antimicrobial and anticancer activities. For instance, new heterocycles containing the 1,3,4-thiadiazole moiety, synthesized from reactions involving isoxazole precursors, have displayed promising antimicrobial properties (Farghaly, Abdallah, & Muhammad, 2011). Additionally, the synthesis and biological evaluation of novel benzenesulfonamide derivatives, incorporating isoxazole moieties, have been undertaken to explore their antitumor activity, further emphasizing the versatility of isoxazole derivatives in medicinal chemistry (Fahim & Shalaby, 2019).

Agricultural Chemistry

Isoxazole derivatives have also found applications in agricultural chemistry, particularly as herbicides. A study on the synthesis and herbicidal activity of 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides demonstrated significant preemergent and postemergent herbicidal activity against a variety of weeds, showcasing the agricultural potential of these compounds (Hamper, Leschinsky, Massey, Bell, Brannigan, & Prosch, 1995).

Propriétés

IUPAC Name |

3,5-dimethyl-N-phenyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-11(9(2)16-14-8)12(15)13-10-6-4-3-5-7-10/h3-7H,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLLUFHRXVWCNOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethyl-N-phenyl-1,2-oxazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5525548.png)

![[4-(cyclopentylcarbonyl)-1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodec-9-yl]acetic acid](/img/structure/B5525553.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-phenylacetamide](/img/structure/B5525589.png)

![6-{[4-(3-benzyl-1H-pyrazol-5-yl)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5525594.png)

![2-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5525596.png)

![N~2~-(2-fluorobenzyl)-N~1~-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-N~2~-methylglycinamide dihydrochloride](/img/structure/B5525608.png)

![4-(4-{1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-1H-1,2,3-triazol-1-yl)piperidine hydrochloride](/img/structure/B5525618.png)

![(2S)-1-[5-(2-chlorophenyl)-2-furoyl]-2-(methoxymethyl)pyrrolidine](/img/structure/B5525620.png)

![N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5525623.png)

![6-amino-3-tert-butyl-4-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5525635.png)

![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-morpholinecarboxamide](/img/structure/B5525641.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-[(6-methyl-2-pyridinyl)carbonyl]-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5525648.png)